5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a benzyl(methyl)carbamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzyl(methyl)carbamoyl Group: This step involves the reaction of the pyrazole derivative with benzyl isocyanate and methylamine to form the benzyl(methyl)carbamoyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole ring structure and are used in similar applications, such as organic synthesis and medicinal chemistry.
Carbamic Acid Derivatives: Compounds with carbamic acid functional groups are also used in various chemical and biological applications.
Uniqueness
5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl(methyl)carbamoyl group and a carboxylic acid group on the pyrazole ring makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15N3O3 |
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Molecular Weight |
273.29 g/mol |
IUPAC Name |
5-[benzyl(methyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15N3O3/c1-16(9-10-6-4-3-5-7-10)13(18)12-11(14(19)20)8-15-17(12)2/h3-8H,9H2,1-2H3,(H,19,20) |
InChI Key |
PMTBLVIKKLXFSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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